Caracemide
Overview
Description
Caracemide is an agent derived from acetohydroxamic acid with potential antineoplastic activity. It inhibits ribonuclease reductase, resulting in decreased DNA synthesis and tumor growth. Additionally, it inhibits acetylcholinesterase . This compound has been studied for its potential use in cancer treatment due to its ability to interfere with DNA synthesis .
Scientific Research Applications
Caracemide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: this compound is studied for its effects on cellular processes, particularly DNA synthesis and enzyme inhibition.
Mechanism of Action
Target of Action
Caracemide, also known as NSC-253272, primarily targets the enzyme ribonucleotide reductase (RNR) of Escherichia coli . This enzyme plays a crucial role in DNA synthesis by catalyzing the reduction of ribonucleotides to their corresponding deoxyribonucleotides . Specifically, this compound interacts with the larger component protein R1 of RNR .
Mode of Action
This compound inhibits RNR by a specific interaction with its larger component protein R1 . The effect of this compound on R1 is irreversible, with an apparent second-order rate constant . It’s proposed that this compound inactivates R1 by covalent modification at the substrate-binding site . This modification likely occurs at an activated cysteine or serine residue in the active site of the enzyme .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the reduction of ribonucleotides to deoxyribonucleotides, a process catalyzed by RNR . This reaction provides a balanced supply of precursors for DNA synthesis . By inhibiting RNR, this compound disrupts this pathway, potentially affecting DNA synthesis and cell proliferation.
Result of Action
The primary molecular effect of this compound is the irreversible inactivation of the R1 protein of RNR . This inactivation disrupts the enzyme’s ability to reduce ribonucleotides to deoxyribonucleotides, thereby potentially affecting DNA synthesis and cell proliferation . On a cellular level, this could lead to the inhibition of cell growth, making this compound a potential anticancer agent .
Safety and Hazards
Caracemide has demonstrated to produce severe central nervous system (CNS) toxicity . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .
Relevant Papers The paper “this compound, a site-specific irreversible inhibitor of protein R1 of Escherichia coli ribonucleotide reductase” provides valuable information about the mechanism of action of this compound . Another paper titled “Phase II trial of this compound (NSC 253272) in advanced unresectable non-small cell bronchogenic carcinoma” discusses the use of this compound in clinical trials .
Biochemical Analysis
Biochemical Properties
Caracemide interacts with the enzyme ribonuclease reductase, inhibiting its function . This enzyme is crucial for DNA synthesis, and by inhibiting it, this compound can potentially slow down or stop the growth of cancer cells . This compound also inhibits acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter .
Cellular Effects
This compound has been shown to have effects on various types of cells. In cancer cells, it can decrease DNA synthesis and tumor growth by inhibiting ribonuclease reductase . This can potentially lead to the death of cancer cells.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with ribonuclease reductase . By inhibiting this enzyme, this compound interferes with the process of DNA synthesis, which is crucial for cell growth and division . This can lead to a decrease in tumor growth. Additionally, this compound’s inhibition of acetylcholinesterase can affect neurotransmission .
Metabolic Pathways
This compound is involved in the metabolic pathway of DNA synthesis, where it inhibits the enzyme ribonuclease reductase . This enzyme is crucial for the reduction of ribonucleotides to their corresponding deoxyribonucleotides, a key step in DNA synthesis .
Transport and Distribution
Given its small molecule nature and its known interactions with enzymes such as ribonuclease reductase and acetylcholinesterase, it’s likely that this compound can diffuse across cell membranes and reach various cellular compartments .
Subcellular Localization
Given its known interactions with enzymes such as ribonuclease reductase, which is located in the cytoplasm, it’s likely that this compound can reach various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Caracemide is synthesized by the Dow Chemical Company. The synthesis involves the reaction of acetohydroxamic acid with methyl isocyanate to form N-acetyl-N,O-di(methylcarbamoyl)hydroxylamine . The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory synthesis. The process includes the purification of the final product to ensure its efficacy and safety for clinical use .
Chemical Reactions Analysis
Types of Reactions
Caracemide undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various degradation products.
Reduction: It can be reduced under specific conditions to yield different intermediates.
Substitution: This compound can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various intermediates and degradation products, such as N-acetyl-O-methylcarbamoyl-hydroxylamine .
Comparison with Similar Compounds
Similar Compounds
Hydroxyurea: Another ribonucleotide reductase inhibitor used in cancer treatment.
Gemcitabine: A nucleoside analog that inhibits DNA synthesis.
Fluorouracil: An antimetabolite that interferes with DNA synthesis.
Uniqueness
Caracemide is unique due to its dual inhibition of ribonucleotide reductase and acetylcholinesterase. This dual action makes it a potent antineoplastic agent but also contributes to its central nervous system toxicity .
Properties
IUPAC Name |
[acetyl(methylcarbamoyl)amino] N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O4/c1-4(10)9(5(11)7-2)13-6(12)8-3/h1-3H3,(H,7,11)(H,8,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JURAJLFHWXNPHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C(=O)NC)OC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00231099 | |
Record name | Caracemide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00231099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
H2O > 76 (mg/mL), Methanol > 100 (mg/mL), Chloroform > 100 (mg/mL) | |
Record name | CARACEMIDE | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/253272%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
81424-67-1 | |
Record name | Caracemide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81424-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Caracemide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081424671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Caracemide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=253272 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Caracemide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00231099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CARACEMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H74F6J185A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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